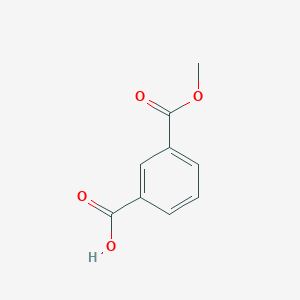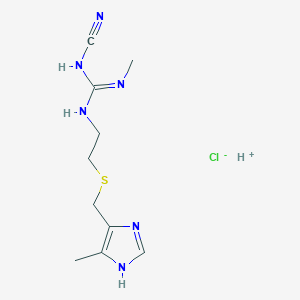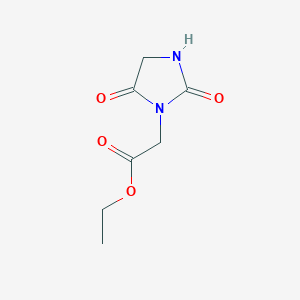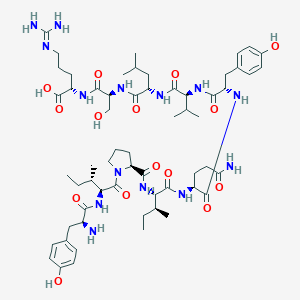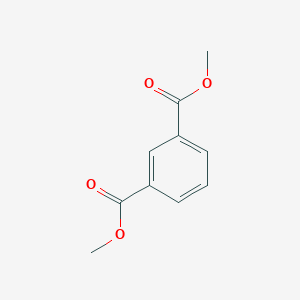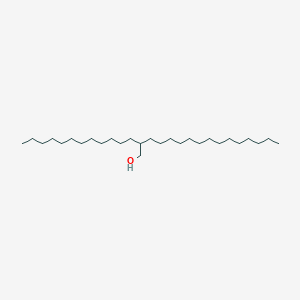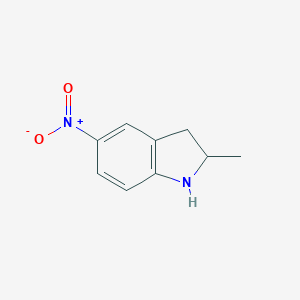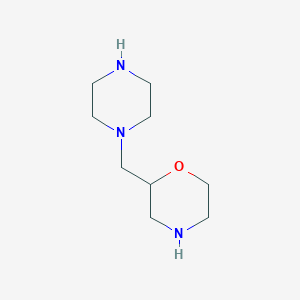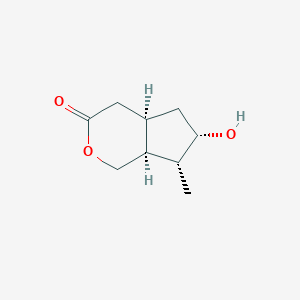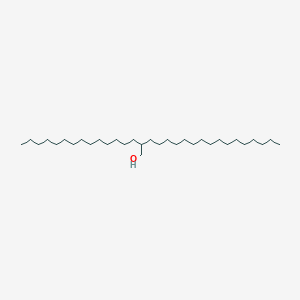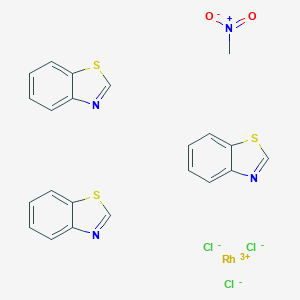
Tris(benzothiazole-N)trichlororhodium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(benzothiazole-N)trichlororhodium(III) (RhBt) is a complex compound that has been extensively studied for its potential applications in various fields, including catalysis, material science, and biomedical research. RhBt is a coordination compound that contains rhodium, benzothiazole, and chlorine atoms.
Mecanismo De Acción
The mechanism of action of Tris(benzothiazole-N)trichlororhodium(III) is not fully understood. However, it is believed that the complex interacts with biological molecules, including DNA and proteins, through coordination bonds. The complex may also interact with cellular membranes, leading to changes in membrane permeability and function.
Efectos Bioquímicos Y Fisiológicos
Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity through the induction of apoptosis and the inhibition of cell proliferation. The complex has also been shown to exhibit potential antibacterial and antifungal activity. In addition, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential neuroprotective activity through the inhibition of oxidative stress and the modulation of neurotransmitter levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(benzothiazole-N)trichlororhodium(III) exhibits several advantages for lab experiments, including high stability, solubility, and catalytic activity. However, the complex also exhibits several limitations, including toxicity, poor selectivity, and the potential for side reactions.
Direcciones Futuras
Tris(benzothiazole-N)trichlororhodium(III) exhibits significant potential for future research in various fields, including catalysis, material science, and biomedical research. Some possible future directions include the development of new synthesis methods for Tris(benzothiazole-N)trichlororhodium(III), the optimization of its catalytic activity, and the exploration of its potential applications in drug delivery and imaging.
Métodos De Síntesis
Tris(benzothiazole-N)trichlororhodium(III) can be synthesized using various methods, including the reaction of rhodium(III) chloride hydrate with benzothiazole in the presence of a base. The reaction typically occurs in a solvent such as methanol or ethanol and is followed by the addition of hydrochloric acid to precipitate the complex. The complex can then be purified using various techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Tris(benzothiazole-N)trichlororhodium(III) has been extensively studied for its potential applications in catalysis, material science, and biomedical research. In catalysis, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit high catalytic activity in various reactions, including the oxidation of alcohols and the reduction of ketones. In material science, Tris(benzothiazole-N)trichlororhodium(III) has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and nanoparticles. In biomedical research, Tris(benzothiazole-N)trichlororhodium(III) has been shown to exhibit potential anticancer activity and has been used as a tool for studying the interaction between metal complexes and biological systems.
Propiedades
Número CAS |
124387-77-5 |
|---|---|
Nombre del producto |
Tris(benzothiazole-N)trichlororhodium(III) |
Fórmula molecular |
C22H18Cl3N4O2RhS3 |
Peso molecular |
675.9 g/mol |
Nombre IUPAC |
1,3-benzothiazole;nitromethane;rhodium(3+);trichloride |
InChI |
InChI=1S/3C7H5NS.CH3NO2.3ClH.Rh/c3*1-2-4-7-6(3-1)8-5-9-7;1-2(3)4;;;;/h3*1-5H;1H3;3*1H;/q;;;;;;;+3/p-3 |
Clave InChI |
DVJBEMDYHQNLGW-UHFFFAOYSA-K |
SMILES |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
SMILES canónico |
C[N+](=O)[O-].C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.C1=CC=C2C(=C1)N=CS2.[Cl-].[Cl-].[Cl-].[Rh+3] |
Sinónimos |
tris(benzothiazole-N)trichlororhodium(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



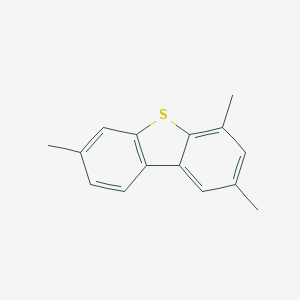
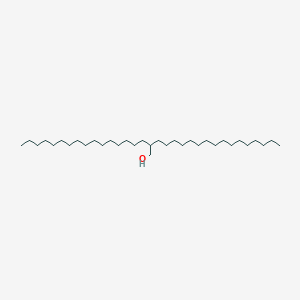

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)
